molecular formula C13H19NO2 B11882884 (+)-Carnegine CAS No. 51745-28-9

(+)-Carnegine

Cat. No.: B11882884
CAS No.: 51745-28-9
M. Wt: 221.29 g/mol
InChI Key: HRSIPKSSEVRSPG-SECBINFHSA-N
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Description

(+)-Carnegine is a naturally occurring alkaloid found in certain plant species. It is known for its unique chemical structure and potential applications in various fields of scientific research. The compound has garnered interest due to its biological activities and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Carnegine typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(+)-Carnegine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents to form different derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(+)-Carnegine has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic benefits, such as anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (+)-Carnegine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-Carnegine include other alkaloids with comparable structures and biological activities. Examples include:

  • Sanguinarine
  • Berberine
  • Chelerythrine

Uniqueness

This compound is unique due to its specific stereochemistry and the particular biological activities it exhibits. While similar compounds may share some properties, this compound’s distinct structure and reactivity make it a valuable compound for various research applications.

Properties

CAS No.

51745-28-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H19NO2/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2/h7-9H,5-6H2,1-4H3/t9-/m1/s1

InChI Key

HRSIPKSSEVRSPG-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1C)OC)OC

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)OC)OC

Origin of Product

United States

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